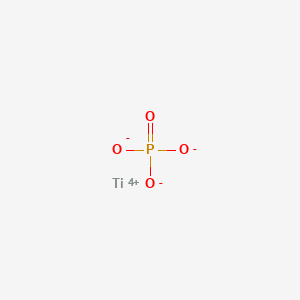

Titanium(IV) phosphate

説明

Structure

2D Structure

特性

CAS番号 |

17017-57-1 |

|---|---|

分子式 |

O4PTi+ |

分子量 |

142.84 g/mol |

IUPAC名 |

titanium(4+);phosphate |

InChI |

InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |

InChIキー |

SCZMHJCEJAGXRV-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Ti+4] |

正規SMILES |

[O-]P(=O)([O-])[O-].[Ti+4] |

他のCAS番号 |

17017-57-1 |

関連するCAS |

13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |

同義語 |

titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |

製品の起源 |

United States |

Significance of Tetravalent Metal Phosphates in Inorganic Chemistry and Materials Science

Tetravalent metal acid (TMA) salts, a class of inorganic ion exchangers with the general formula M(IV)(HXO₄)₂·nH₂O (where M(IV) can be Ti, Zr, Sn, etc., and X can be P, As, Mo, etc.), hold a significant position in inorganic chemistry and materials science. mdpi.com These compounds are characterized by their robust thermal stability, chemical resistivity, and notable ion-exchange capabilities, which stem from the presence of exchangeable protons in their structural hydroxyl groups. mdpi.commdpi.com The versatility of tetravalent metal phosphates allows them to be synthesized as both amorphous and crystalline solids, with their properties being highly dependent on the synthesis conditions. mdpi.comdiva-portal.org

The rigid and stable polymeric structures are formed by the sharing of oxygen atoms between phosphate (B84403) tetrahedra and metal-centered octahedra. mdpi.com This arrangement gives rise to diverse structural configurations, from layered (lamellar) to three-dimensional framework architectures. mdpi.comscirp.org The most common is a two-dimensional layered form, which creates tunable interlayer cavities capable of hosting guest molecules and facilitating ion exchange. mdpi.com This structural flexibility, combined with their resistance to harsh chemical environments, radiation, and oxidation, makes tetravalent metal phosphates, including titanium(IV) phosphate, highly desirable for a multitude of applications. mdpi.com They are extensively studied for use in analytical separations, wastewater treatment for the removal of heavy metals and radionuclides, catalysis, and as proton conductors in fuel cells. mdpi.comdiva-portal.orgmdpi.comarabjchem.org

Evolution of Titanium Iv Phosphate Research: from Fundamental Chemistry to Multifunctional Applications

Research into titanium(IV) phosphate (B84403) (TiP) has evolved substantially from its early beginnings focused on fundamental synthesis and characterization to its current status as a multifunctional material. Although zirconium phosphates were the first to be extensively studied, research into titanium phosphates followed about a decade later, with pioneering work on crystalline TiP conducted by Alberti and others, following the seminal investigations on zirconium phosphates by Clearfield. mdpi.comcsic.es

Early research focused on establishing synthesis routes, which greatly influence the material's final properties, such as crystallinity, particle size, and ion-exchange capacity. csic.es These methods include precipitation, sol-gel processes, reflux, and hydrothermal synthesis. mdpi.comdiva-portal.orgcsic.es A significant milestone was the identification and characterization of different crystalline phases, primarily the layered structures α-Ti(HPO₄)₂·H₂O (α-TiP) and γ-Ti(PO₄)(H₂PO₄)·2H₂O (γ-TiP). mdpi.comcsic.es These phases, analogous to their well-studied zirconium counterparts, exhibit different interlayer spacing and ion-exchange behaviors. scirp.orgcsic.es

The understanding of these fundamental properties paved the way for exploring a wide array of applications. The inherent ion-exchange capabilities of TiP were quickly recognized, leading to extensive research into its use for the selective removal of metal ions, particularly transition metals, from aqueous solutions for environmental remediation. diva-portal.org Further research has demonstrated its utility in catalysis, as a component in polymer composites, and as a proton conductor. scirp.orgarabjchem.org The ability to modify TiP, such as through intercalation with organic species or the creation of nanofibrous morphologies, has further broadened its functional scope, leading to investigations in areas like drug delivery, sensors, and energy storage. scirp.orgarabjchem.orgcsic.es This progression highlights a typical trajectory in materials science, where a deep understanding of a compound's basic chemistry unlocks a vast potential for advanced, practical applications.

Hierarchically Porous Titanium Iv Phosphonates Hptps As a Distinct Class of Hybrid Materials

Overview of Precursor-Based Fabrication Strategies

The fabrication of this compound relies on the careful selection of titanium and phosphorus-containing starting materials. These precursors dictate the reaction pathways and ultimately the characteristics of the synthesized material.

Inorganic Titanium Precursors: TiOSO₄, TiCl₃, TiCl₄, Ti(OR)₄ (e.g., Titanium Isopropoxide)

A range of inorganic titanium compounds serves as the foundation for synthesizing this compound. Titanium(IV) oxysulfate (TiOSO₄), titanium(III) chloride (TiCl₃), titanium(IV) chloride (TiCl₄), and titanium alkoxides like titanium isopropoxide (Ti(OR)₄) are commonly employed. mdpi.comresearchgate.net

Titanium(IV) Oxysulfate (TiOSO₄): This precursor is often used in precipitation methods. mdpi.comicm.edu.pl For instance, amorphous this compound can be synthesized from a titanyl sulfate (B86663) solution, which is a product of ilmenite (B1198559) decomposition with sulfuric acid. icm.edu.plsciencepub.net The synthesis can be optimized by controlling factors such as reaction temperature, phosphoric acid concentration, and reaction time. sciencepub.net

Titanium(III) Chloride (TiCl₃): Crystalline phases of this compound can be prepared through the oxidation of titanium(III) in phosphoric acid solutions. researchgate.net This method can yield well-crystallized α-Ti(HPO₄)₂·H₂O when conducted in concentrated phosphoric acid at elevated temperatures. researchgate.net

Titanium(IV) Chloride (TiCl₄): As a highly reactive precursor, TiCl₄ is a common choice for producing titanium phosphates. researchgate.netatamanchemicals.comwikipedia.org It is a volatile liquid that readily reacts with phosphate sources. atamanchemicals.comwikipedia.org The reaction of TiCl₄ with phosphoric acid in a diluted hydrochloric acid medium can form amorphous titanium phosphate, which can then be used as a starting material for further synthesis. researchgate.net Hydrothermal methods using TiCl₄ in phosphoric acid solutions have been shown to produce new crystalline phases of fibrous titanium(IV) oxophosphates. acs.org

Titanium Alkoxides (e.g., Titanium Isopropoxide, Ti(OR)₄): Titanium isopropoxide is a versatile precursor used in various synthesis routes, including sol-gel and hydrothermal methods. researchgate.netrsc.orgatamankimya.com It reacts with phosphoric acid to form titanium phosphate, and the process can be tailored to produce materials with specific properties. researchgate.netacs.org For example, layered titanium phosphate has been synthesized from titanium isopropoxide and orthophosphoric acid. acs.org

Table 1: Comparison of Inorganic Titanium Precursors for this compound Synthesis

| Precursor | Common Synthesis Method(s) | Key Advantages | Typical Product(s) |

|---|---|---|---|

| TiOSO₄ | Precipitation mdpi.comicm.edu.plsciencepub.net | Cost-effective, uses industrial byproducts. icm.edu.plsciencepub.net | Amorphous or semi-crystalline titanium phosphates. icm.edu.plsciencepub.netresearchgate.net |

| TiCl₃ | Oxidation/Precipitation researchgate.netufms.br | Can produce well-crystallized phases. researchgate.net | Crystalline α-Ti(HPO₄)₂·H₂O and γ-Ti(HPO₄)₂·2H₂O. researchgate.net |

| TiCl₄ | Precipitation, Hydrothermal researchgate.netacs.orgnih.gov | High reactivity. researchgate.netatamanchemicals.com | Amorphous and crystalline titanium phosphates, fibrous oxophosphates. researchgate.netacs.orgnih.gov |

| Ti(OR)₄ | Sol-gel, Hydrothermal researchgate.netrsc.orgatamankimya.com | Good control over product morphology. atamankimya.com | Layered titanium phosphates, organic-inorganic hybrids. rsc.orgacs.org |

Phosphate Sources: H₃PO₄, NH₄H₂PO₄, Phosphate Salts

The phosphorus component in this compound synthesis is typically introduced as phosphoric acid (H₃PO₄), ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), or other phosphate salts. mdpi.commdpi.com The choice of phosphate source can influence the pH of the reaction mixture and the final product's composition. mdpi.commdpi.com

Phosphoric Acid (H₃PO₄): This is the most common phosphate source, used in both precipitation and hydrothermal methods. mdpi.comresearchgate.netnih.gov The concentration of H₃PO₄ can be varied to control the P:Ti molar ratio, which in turn affects the crystallinity and phase of the resulting titanium phosphate. mdpi.com For instance, a high phosphoric acid-to-titanium ion molar ratio can favor the formation of crystalline phases even at room temperature. mdpi.com

Ammonium Dihydrogen Phosphate (NH₄H₂PO₄): This salt is an alternative phosphate source, particularly in hydrothermal synthesis. mdpi.comdiva-portal.org It has been used with precursors like a titanium lactate (B86563) complex to produce layered titanium phosphates. mdpi.comresearchgate.net The Ti:P molar ratio in the reaction mixture, controlled by the amount of NH₄H₂PO₄, determines the phase composition of the final product. mdpi.comresearchgate.net

Phosphate Salts: Other phosphate salts, such as Na₂HPO₄ and NaH₂PO₄, can also be utilized in the synthesis of titanium(IV) phosphates. mdpi.com

Organic Phosphonic Acids as Linkers

In addition to inorganic phosphate sources, organic phosphonic acids (R-PO(OH)₂) can be employed as linkers to create hybrid organic-inorganic titanium phosphate materials. cambridge.orgrsc.org These molecules introduce organic functionalities into the inorganic framework, leading to materials with modified properties. rsc.orgresearchgate.netrsc.org The P-C bond in phosphonates enhances stability. rsc.org The synthesis of these hybrid materials often involves reacting a titanium precursor with a mixture of phosphoric acid and a phosphonic acid, or with the phosphonic acid alone. nih.govcambridge.org The resulting materials can have layered or three-dimensional structures. nih.gov For example, mixed crystalline this compound-phenylphosphonates have been synthesized under hydrothermal conditions. cambridge.orgcambridge.org

Classical and Advanced Synthesis Techniques

The fabrication of this compound materials is achieved through various synthesis techniques, with precipitation and hydrothermal methods being the most prominent.

Precipitation Methods

Precipitation is a straightforward and widely used technique for synthesizing titanium(IV) phosphates. mdpi.com This method typically involves the dropwise addition of a titanium precursor solution to a solution containing the phosphate source, leading to the formation of a solid precipitate. mdpi.comnih.gov The process is often carried out at room temperature and atmospheric pressure. mdpi.com Key parameters that influence the final product include the molar ratio of reactants, pH, temperature, stirring speed, and aging time. mdpi.com For example, amorphous titanium phosphate can be precipitated from a mixture of titanyl sulfate and phosphoric acid, with the optimal conditions being a reaction temperature of 65 °C and a specific phosphoric acid concentration. sciencepub.net

Table 2: Examples of Precipitation Synthesis of this compound

| Titanium Precursor | Phosphate Source | Key Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| TiOSO₄ | H₃PO₄ | Room temperature, acidic solution, 24h aging | Amorphous and crystalline titanium phosphates | mdpi.com |

| TiCl₄ | H₃PO₄ and HDBP | Room temperature, vigorous stirring, 1h aging | Amorphous organic-inorganic hybrid TiPs | nih.gov |

| TiOSO₄ | H₃PO₄ | 65 °C, 35.8% H₃PO₄, 30 min reaction time | Amorphous this compound | sciencepub.net |

Hydrothermal Synthesis

Hydrothermal synthesis is a powerful technique for producing crystalline this compound materials. mdpi.comepo.org This method involves carrying out the reaction in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at elevated temperatures (usually above 100 °C) and autogenous pressure. mdpi.comcambridge.orgepo.org The use of hydrothermal conditions can promote the formation of well-defined crystalline structures that may not be accessible through other methods. acs.orgrsc.org For instance, layered titanium phosphates and mixed this compound-phenylphosphonates have been successfully synthesized using this technique. mdpi.comresearchgate.netcambridge.org The reaction parameters, such as temperature, reaction time, and the presence of templating agents, are crucial in determining the final product's structure and properties. cambridge.orgrsc.org

Table 3: Examples of Hydrothermal Synthesis of this compound

| Titanium Precursor | Phosphate Source/Linker | Temperature | Time | Resulting Product | Reference |

|---|---|---|---|---|---|

| Titanium lactate complex | NH₄H₂PO₄ | 180 °C | 48 h | Layered titanium phosphate | mdpi.comresearchgate.net |

| Titanium isopropoxide | H₃PO₄ and Phenylphosphonic acid | 180 °C | 3 days | Mixed titanium(IV) dihydrogenphosphate-hydrogenphosphate-phenylphosphonate | cambridge.org |

| Ti(SO₄)₂ | H₃PO₄ | 100-160 °C | Not specified | Hexagonal plate-shaped crystalline particles | epo.org |

| TiCl₄ | H₃PO₄ | 160 °C | 3 days | Crystalline TiO(OH)(H₂PO₄)·2H₂O | diva-portal.org |

Sol-Gel Routes

The sol-gel process is a versatile method for synthesizing titanium phosphate materials, often resulting in amorphous or nanocrystalline products. researchgate.netnih.gov This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Typically, titanium alkoxides, such as titanium isopropoxide or titanium ethylate, are used as the titanium precursor. researchgate.netmdpi.com

The general process involves the hydrolysis and polycondensation of the titanium precursor in the presence of a phosphate source. ucsb.eduunimi.it For instance, mixtures of phosphate mono- and di-esters, prepared by the solvolysis of P₄O₁₀ in isopropanol, can be reacted with titanium alkoxides. researchgate.net This reaction yields a homogeneous gel which, after drying and thermal treatment at around 300°C, produces an amorphous inorganic product. researchgate.net If the composition corresponds to a stable phase like LiTi₂(PO₄)₃, crystallization can occur at temperatures as low as 550°C. researchgate.net

Control over the hydrolysis rate is crucial, as titanium alkoxides are highly reactive towards water. mdpi.com Chelating agents can be added to reduce this reactivity, allowing for a more controlled sol-gel process. mdpi.com The properties of the final material, such as particle size and porosity, are dependent on the synthesis conditions. tdmujournal.vn For example, in the synthesis of TiO₂/HAp composites, adjusting the pH of the gel solution and the aging time are critical steps to control the material's structure. tdmujournal.vn The sol-gel method can also be employed to create composite materials, such as embedding titanium phosphate within a silicate (B1173343) network, by using a one-pot hydrolytic route with precursors like TEOS and phosphoric acid. unimi.it

Reflux Methods

Refluxing is a common technique used to induce crystallinity in this compound materials. This method typically involves heating a suspension of a precursor material in a solution, often for an extended period, to promote the formation of a more ordered crystalline structure.

A frequent approach is to start with amorphous titanium phosphate and reflux it in concentrated phosphoric acid. researchgate.netdiva-portal.org This process yields crystalline products, such as α-Ti(HPO₄)₂·H₂O. researchgate.net The duration of the refluxing procedure is a critical parameter, as the crystallinity of the final product is highly dependent on it. diva-portal.orgdiva-portal.org For example, refluxing amorphous TiP for periods ranging from 12 to 144 hours can significantly increase the crystallinity. diva-portal.org In some procedures, titanium dioxide (anatase) is refluxed overnight in 85% phosphoric acid, followed by the addition of distilled water and further refluxing for several days. diva-portal.org Another route involves the reaction of a Ti(III) solution with 85% H₃PO₄, which is then refluxed for 18 hours to yield γ-TiP. diva-portal.org

The following table summarizes various reflux methods reported for the synthesis of different this compound phases.

| Starting Material | Refluxing Medium | Temperature (°C) | Duration | Final Product | Reference |

| Amorphous TiP | Phosphoric Acid | Not Specified | Up to 17 days | Crystalline α-TiP | diva-portal.org |

| TiO₂ (Anatase) | 85% H₃PO₄ | Not Specified | 3+ days | Crystalline TiP | diva-portal.org |

| Ti(III) solution | 85% H₃PO₄ | Not Specified | 18 hours | γ-TiP | diva-portal.org |

| Na₂Ti₃O₇ Powder | H₃PO₄ | 130 | 30 days | Crystalline Ti₂O₃(H₂PO₄)₂·2H₂O | diva-portal.org |

| Titanite Mineral | H₃PO₄ | 110 | 9 hours | Ti(IV) solution precursor | researchgate.net |

Oxidation of Titanium(III) Precursors

Crystalline phases of this compound can be effectively synthesized by the oxidation of titanium(III) precursors in phosphoric acid solutions. researchgate.netresearchgate.net This method allows for the formation of layered structures like α-Ti(HPO₄)₂·H₂O and γ-Ti(HPO₄)₂·2H₂O at relatively low temperatures. researchgate.netresearchgate.net

The synthesis of α-titanium phosphate via this route can be achieved at temperatures between 60-80°C. researchgate.netosti.gov The process involves the dissolution of a titanium(III) salt, such as titanium(III) chloride, in phosphoric acid. osti.gov The Ti(III) is then oxidized to Ti(IV), leading to the precipitation of this compound. researchgate.netdiva-portal.org The oxidation can be accomplished by air or oxygen. ucsb.eduresearchgate.net The formation of α-titanium phosphate is believed to occur in a stepwise manner, potentially involving the sequential formation of amorphous Ti(IV) phosphate and γ-titanium phosphate as intermediates. researchgate.net

Highly crystalline α-Ti(HPO₄)₂·H₂O can be prepared by the oxidation of Ti(III) in 15 M H₃PO₄ at 140°C. researchgate.net The γ-phase, on the other hand, is favored by a high molar ratio of phosphate to titanium in the solution and can be obtained by refluxing with very concentrated phosphoric acid for 3-5 hours while oxidizing with O₂. researchgate.netresearchgate.net

Control of Material Architecture and Composition

The physicochemical and structural properties of titanium(IV) phosphates are highly dependent on the conditions of synthesis. diva-portal.org By carefully selecting parameters such as temperature, reaction time, and acidity, it is possible to control the final material's architecture and composition. diva-portal.orgmdpi.com

Influence of Synthesis Parameters

Temperature and reaction time are interconnected parameters that significantly influence the synthesis of this compound, particularly its crystallinity. diva-portal.org Higher temperatures or longer reaction times are often required to obtain crystalline phases from amorphous precursors. diva-portal.org

For instance, crystalline TiP can be obtained by heating a solution of TiCl₄ in phosphoric acid at 180°C for 12 hours, while a lower temperature of 60°C requires a much longer reaction time of 4 days to achieve a similar result. diva-portal.org In some cases, synthesis can be performed at room temperature (20-25°C) for 2 hours, but this often yields an amorphous product that requires a subsequent refluxing step at 60-80°C for up to 17 days to induce crystallinity. diva-portal.org Hydrothermal synthesis of flower-like titanium phosphate from H-titanate nanotubes showed an optimal temperature of 130°C. researchgate.net

Studies on the precipitation of amorphous titanium phosphate have shown that the precipitation efficiency increases with temperature up to an optimum of 65°C. researchgate.netresearchgate.net Similarly, the reaction time influences the precipitation, with an optimal time of 30 minutes identified in one study for maximizing the process. researchgate.net

The table below illustrates the relationship between temperature, reaction time, and the resulting product in various synthesis procedures for α-TiP.

| Titanium Source | Temperature (°C) | Reaction Time | Notes | Reference |

| TiCl₄ solution | 180 | 12 hours | Autoclave used | diva-portal.org |

| TiCl₄ solution | 60 | 4 days | No Autoclave | diva-portal.org |

| TiCl₄/TiCl₃ solutions | 20-25 | 2 hours | Requires subsequent reflux at 60-80°C for crystallinity | diva-portal.org |

| TiO₂ (anatase) | 200 | 3 hours | Autoclave used | diva-portal.org |

| Ti(OBu)₄ solution | 50 | 13 hours | High P₂O₅:TiO₂ ratio | diva-portal.org |

| Ti powder | 120 | Not Applicable | Followed by reflux at 140°C | diva-portal.org |

The formation of γ-phases, such as γ-Ti(HPO₄)₂·2H₂O, is generally favored by a high mole ratio of phosphate to titanium in the solution, which corresponds to high acidity. researchgate.net For example, well-crystallized α-Ti(HPO₄)₂·H₂O can be prepared in highly concentrated 15 M H₃PO₄. researchgate.net Conversely, the hydrolysis of titanium precursors is a competing reaction that can be influenced by pH. To control the rate of solid phase formation during sol-gel synthesis, the pH can be adjusted, for instance, to 1.5 using HCl. tdmujournal.vn In some syntheses, post-synthetic washing with acids like HCl is performed to ensure the protonation of phosphate groups to form desired –H₂PO₄ units. rsc.org

The synthesis of certain titanium phosphates requires highly acidic conditions to prevent the formation of titanyl compounds (Ti=O). rsc.org The stability of the Ti(IV)-O-P bond is high even under extreme conditions of pH ≤ 1. rsc.org In the synthesis of amorphous TiP, the concentrations of both the titanium source and sulfuric acid in the initial solution were found to be crucial, with optimal ion-exchange capacities achieved at TiO₂ concentrations of 70–100 g L⁻¹ and H₂SO₄ concentrations of 480–560 g L⁻¹. researchgate.net The molar ratio of reactants, which is directly related to the acidity, also dictates whether the resulting material is crystalline or amorphous. mdpi.com

Molar Ratios of Reactants (e.g., P2O5:TiO2, P:Metal(IV))

The molar ratio of phosphorus to titanium is a critical parameter that significantly influences the resulting phase and crystallinity of this compound materials. diva-portal.orgmdpi.com Different ratios are employed to target specific crystalline forms, such as α-TiP and γ-TiP.

For the synthesis of α-TiP, a variety of P2O5:TiO2 molar ratios have been reported, ranging from 1.2:1 to as high as 26:1. diva-portal.org For instance, a high ratio of 26:1 was used in a synthesis involving tetrabutyl titanate, which required a larger amount of phosphoric acid. diva-portal.org In contrast, syntheses using TiCl4 as the titanium source have utilized ratios such as 3.3:1 and 2:1. diva-portal.org The formation of crystalline compounds with a low phosphorus content (P:Ti ≈ 1:1) is generally favored when using more dilute reactant solutions and a smaller excess or even a deficiency of phosphoric acid. acs.org In some cases, a P:Ti molar ratio of 1:1 has been used in the synthesis of titanium phosphates with additives like urea (B33335), sodium lactate, and glycerin. scirp.org

The synthesis of γ-TiP, which contains –H2PO4 groups, often necessitates high P2O5:TiO2 molar ratios. diva-portal.org For example, one of the most common methods for preparing crystalline γ-TiP involves using an amorphous TiP precursor and a P2O5:TiO2 molar ratio of 19.5:1. diva-portal.org Another procedure for γ-TiP synthesis from a TiCl3 solution employed a TiO2:P2O5 molar ratio of 1:8.5. diva-portal.orgdiva-portal.org

The P:Metal(IV) molar ratio in the initial reaction mixture directly impacts the composition of the final solid material. mdpi.com Even with a high P:Metal(IV) ratio in the reaction mixture, the ratio in the resulting solid titanium phosphate is often below 2. mdpi.com For reaction mixtures with a P:Metal(IV) molar ratio greater than 1, the resulting titanium phosphates typically exhibit a P:Ti molar ratio in the range of 0.90–1.20. mdpi.com

Table 1: Molar Ratios Used in the Synthesis of Different this compound Phases

| Target Phase | Titanium Source | P2O5:TiO2 Molar Ratio | P:Ti Molar Ratio | Reference |

|---|---|---|---|---|

| α-TiP | TiCl4 solution | 3.3:1 | - | diva-portal.org |

| α-TiP | TiCl4 solution | 2:1 | - | diva-portal.org |

| α-TiP | Tetrabutyl titanate | 26:1 | - | diva-portal.org |

| α-TiP | Titanium powder | 12.5:1 | - | diva-portal.org |

| α-TiP | TiO2 (anatase) | 1.2:1 | - | diva-portal.org |

| γ-TiP | Amorphous TiP solid | 19.5:1 | - | diva-portal.org |

| γ-TiP | TiCl3 solution | 8.5:1 | - | diva-portal.org |

| TiP | Titanium chloride | - | 1:1 | scirp.org |

| TiP | - | - | >1 | mdpi.com |

| TiP | - | - | 0.5 | mdpi.com |

| TiP | TiCl4 | - | 4-40:1 | acs.org |

| TiP | TiOSO4 | 0.5:1 | - | diva-portal.org |

Speciation of Ti(IV) in Solution

The chemical form, or speciation, of titanium(IV) in the precursor solution is a crucial factor that influences the synthesis and properties of titanium phosphate materials. diva-portal.org In acidic aqueous solutions, titanium(IV) undergoes hydrolysis, leading to the formation of various species such as Ti(OH)2 2+, Ti(OH)3+, and TiO2+. nih.gov The predominance of these species is pH-dependent, with divalent cations being more prevalent at low pH (pH < 2). nih.gov

Recent studies suggest the existence of small, stable titanium oxo-clusters in acidic solutions with high titanium(IV) concentrations (typically >0.1 mol L−1), which act as precursors for the formation of condensed titanium dioxide. nih.gov The presence of polynuclear hydrolyzed species has been indicated even at very low Ti(IV) concentrations (<0.1 mmol L−1). nih.gov

When phosphoric acid is introduced, titanium(IV) can form various orthophosphate complexes. nih.gov Spectroscopic studies have identified two distinct, potentially polynuclear, titanium(IV) orthophosphate complexes. nih.gov The formation of these complexes is dependent on the phosphoric acid concentration. nih.gov At low phosphoric acid concentrations (e.g., <0.1 mol L−1), free titanium(IV) ions are also expected to be present. nih.gov The speciation of Ti(IV) is a key parameter that can be adjusted to alter the physicochemical and structural characteristics of the resulting TiP materials. diva-portal.org

Post-Synthesis Treatments (e.g., HCl-washes)

Post-synthesis treatments, particularly washing with acids like hydrochloric acid (HCl), play a significant role in modifying the structure and composition of this compound materials. slu.senii.ac.jp These treatments can lead to the formation of different phases and alter the purity of the final product.

Repeated washing of a primary β-/γ-TiP material with hydrochloric acid can induce acidic hydrolysis, resulting in the formation of a weakly ordered solid identified as TiO(OH)(H2PO4)·H2O. slu.seresearchgate.net This process essentially converts the initial material into a protonated form. rsc.org Structural analysis has shown that this acid-washed material contains a titanyl group with a short Ti=O bond. slu.sersc.org

Template-Assisted Approaches

Template-assisted synthesis is a versatile strategy for creating porous this compound materials with controlled structures. rsc.org This method utilizes organic molecules or supramolecular assemblies as templates around which the inorganic framework is formed.

Polyelectrolyte–Surfactant Systems (e.g., CTAB, PAA)

A common template-assisted method involves the use of polyelectrolyte-surfactant systems. rsc.org For example, the cationic surfactant cetyltrimethylammonium bromide (CTAB) and an anionic polymer like poly(acrylic acid) (PAA) can be used in a facile hydrothermal process to synthesize hierarchically porous titanium(IV) phosphonates. rsc.org These templating agents facilitate the self-assembly process, leading to structures with features like one-dimensional macro-channels. rsc.org

Organic Templating Agents (e.g., n-Hexylamine)

Simple organic molecules can also serve as templating agents in the synthesis of titanium(IV) phosphates. For instance, n-hexylamine has been used in the hydrothermal synthesis of an organically templated γ-type titanium phosphate, (C6H13NH3)[Ti(HPO4)(PO4)]·H2O. researchgate.netacs.org In this structure, the n-hexylammonium cations are intercalated within the interlayer space of the anionic titanium phosphate layers. researchgate.netacs.org The use of such organic templates can lead to the formation of metastable compounds with unique properties. acs.org Other examples include the use of diamines, which can be incorporated into the structure, creating apertures within the inorganic layers. acs.org

Self-Assembly Processes and Control over Porosity

The self-assembly of titanium phosphate precursors, sometimes in conjunction with templating agents, allows for significant control over the porosity of the final material. rsc.orgacs.org Hierarchically porous titanium phosphate materials with multiple levels of porosity (meso- and macropores) can be synthesized through self-formation processes even without the use of templating agents. acs.org

The porosity of these materials can be further tailored by introducing surfactants. For example, adding a small amount of a nonionic poly(ethylene oxide) surfactant can enhance the abundance and regularity of macropores. acs.org Increasing the surfactant concentration can lead to the generation of a secondary, larger macropore system, resulting in a trimodal meso-macro-macroporous structure. acs.org At higher surfactant concentrations, a uniform three-dimensional co-continuous macroporous structure with accessible wormhole-like mesoporous walls can be achieved. acs.org This demonstrates that fine-tuning the self-formation process and the amount of surfactant participation allows for precise control over the porous hierarchy integrated within a single solid material. acs.org

Solventless and Green Fabrication Strategies

The development of environmentally benign synthesis methods for advanced materials is a growing area of focus. In the context of this compound and its derivatives, solventless and green fabrication strategies are emerging as sustainable alternatives to conventional solvent-based methods, aiming to reduce waste, energy consumption, and the use of hazardous substances. researchgate.netresearchgate.net

Research into hierarchically porous titanium(IV) phosphonates (HPTPs) has highlighted solventless strategies as a key area for future development to expand their applications in energy storage and environmental remediation. researchgate.netrsc.org These approaches often involve the direct reaction of solid precursors at elevated temperatures or through mechanochemical activation. Mechanochemical treatment, for instance, involves the use of mechanical energy, such as ball milling, to induce chemical reactions in the solid state. d-nb.info While detailed protocols for solventless synthesis of pure this compound are still being established, the principles from related material syntheses are being actively explored.

Green fabrication methods emphasize the use of non-toxic reagents and environmentally friendly reaction conditions. One example is a green method for creating polymer-supported nano-titanium oxide gels, which involves the hydrolysis of tetra-n-butyl titanate in a simple and eco-friendly process. researchgate.net Another study reports the use of a titanium phosphate catalyst, prepared via a template-free method, for the chemical fixation of CO2 in a solvent-free state, demonstrating the potential for these materials in green chemistry applications. acs.org The formulation of green synthesis approaches may also involve bio-derived precursors, further promoting sustainability. rsc.org

The table below summarizes key aspects of emerging green and solventless fabrication techniques.

| Strategy | Description | Precursors/Reagents | Key Advantages | Reference |

| Solventless Reaction | Chemical reactions are conducted without a solvent, often under thermal or mechanochemical activation. | Solid titanium and phosphorus precursors. | Reduces solvent waste, potential for lower energy consumption, simplified product separation. | researchgate.netrsc.orgacs.org |

| Green Hydrolysis | Use of environmentally benign hydrolysis methods to form titanium-based materials. | Tetra-n-butyl titanate, water. | Avoids harsh chemicals, simple process, environmentally friendly. | researchgate.net |

| Bio-Derived Precursors | Exploration of precursors derived from biological sources to create the material framework. | Not yet specified for TiP, but a general green chemistry principle. | Renewable resources, potential for novel structures, enhanced sustainability. | rsc.org |

Strategies for Enhanced Crystallinity and Structural Control

The functional properties of this compound, such as its ion-exchange capacity and catalytic activity, are intrinsically linked to its crystallinity and specific crystal structure (e.g., α-phase, γ-phase). researchgate.netdiva-portal.org However, achieving high crystallinity and precise structural control can be challenging due to the high reactivity of Ti(IV) ions, which often leads to the rapid precipitation of amorphous or poorly-crystallized materials. rsc.orgrsc.org Researchers have developed several strategies to overcome these challenges by carefully manipulating synthesis and post-synthesis conditions.

The choice of precursors and the reaction environment are critical. Crystalline phases like α-Ti(HPO₄)₂·H₂O and γ-Ti(HPO₄)₂·2H₂O have been successfully prepared by the direct precipitation from the oxidation of titanium(III) in concentrated phosphoric acid solutions at elevated temperatures. researchgate.net Hydrothermal methods, where reactions are carried out in aqueous solution above 100°C in a sealed vessel, have also proven effective for preparing crystalline fibrous titanium(IV) oxophosphates. d-nb.infoacs.org

The degree of crystallinity is highly sensitive to a range of synthesis parameters. These include the titanium source, the molar ratio of phosphate to titanium, reaction temperature, and reaction time. diva-portal.org For example, well-crystallized α-Ti(HPO₄)₂·H₂O can be obtained by oxidizing Ti(III) in 15 M H₃PO₄ at 140°C. researchgate.net Similarly, using TiCl₄ as a titanium source may require reaction times of 12 hours to 4 days at temperatures ranging from 60°C to 180°C to achieve crystalline products. diva-portal.org Post-synthesis treatments, such as controlled washing with acids or water and subsequent thermal treatment, can also induce structural re-arrangements and influence the final phase and crystallinity of the material. d-nb.inforsc.orgslu.se

The following table details the influence of various synthesis parameters on the crystallinity and structure of this compound materials.

| Parameter | Effect on Crystallinity and Structure | Examples | Reference |

| Titanium Source | The choice of precursor significantly impacts reaction kinetics and the resulting phase. | Ti(III) oxidation, TiCl₄, TiOSO₄, and titanium alkoxides (Ti(OR)₄) have been used to produce various crystalline and amorphous phases. | researchgate.netdiva-portal.org |

| P₂O₅:TiO₂ Molar Ratio | This ratio influences which phosphate units (–HPO₄ or –H₂PO₄) are formed and the overall structure. | High molar ratios can favor the formation of specific crystalline phases. | diva-portal.orgmdpi.com |

| Temperature | Higher temperatures generally promote the formation of more crystalline materials. | Synthesis of well-crystallized α-TiP at 140°C; hydrothermal treatments at 130-160°C. | d-nb.inforesearchgate.netdiva-portal.org |

| Reaction Time | Longer reaction times often lead to increased crystallinity and phase purity. | Reactions can range from a few hours to several days depending on other conditions. | diva-portal.org |

| Post-Synthesis Treatment | Washing, refluxing, and hydrothermal treatments can modify the structure and crystallinity. | Refluxing in phosphoric acid can enhance crystallinity; repeated acid washing can form weakly ordered titanyl phosphate. | d-nb.infodiva-portal.orgrsc.org |

Functionalization during Synthesis (e.g., Sulfation, Organic Modification)

To tailor the properties of this compound for specific applications, functional groups can be introduced during the synthesis process. This functionalization can enhance surface acidity, improve ion-exchange capacity, or introduce new functionalities like hydrophobicity. rsc.orgresearchgate.net

Sulfation is a common method to increase the acidity of metal oxides and related materials, creating strong Brønsted and Lewis acid sites. In the context of titanium-based materials, sulfation can be achieved by treating the material with sulfuric acid or other sulfating agents like chlorosulfonic acid (ClSO₃H). rsc.orgmdpi.com For instance, the sulfation of a porous titanium phosphonate (PMTP-2) with ClSO₃H has been shown to significantly boost its ion-exchange capacity and transform it into a strong acid catalyst suitable for low-temperature reactions. rsc.org Spectroscopic analysis of sulfated titania reveals the formation of Ti-O-S linkages, which are responsible for the enhanced acidic properties. mdpi.com

Organic modification involves incorporating organic groups into the inorganic titanium phosphate structure. This creates organic-inorganic hybrid materials with tunable properties. A prominent strategy is the use of organophosphonic acids instead of phosphoric acid during synthesis. This results in titanium phosphonates where organic groups (R) are covalently linked to phosphorus atoms (Ti-O-P-R). For example, diphosphonic acids modified with organic groups such as octyl (C₈H₁₇), propyl (C₃H₇), and phenyl (C₆H₅) have been used to functionalize titania frameworks. rsc.org The incorporation of long alkyl chains like octyl can induce hydrophobicity and lead to layered structures with large pores, while shorter chains offer more flexible structures. rsc.org Another approach is the intercalation of organic molecules, such as amines, into the layered structure of pre-synthesized titanium phosphate. The intercalation of ethylamine (B1201723) and the oligoetheramine Jeffamine® into α-titanium phosphate has been demonstrated to modify the interlayer spacing and incorporate new functional groups. researchgate.net

The table below provides an overview of different functionalization strategies.

| Functionalization Method | Reagents/Precursors | Resulting Material/Modification | Enhanced Properties | Reference |

| Sulfation | Chlorosulfonic acid (ClSO₃H), Sulfuric acid (H₂SO₄) | Sulfated titanium phosphonate (S-TiP) | Increased surface acidity, enhanced ion-exchange capacity, strong acid catalysis. | rsc.orgmdpi.com |

| Organic Modification (Phosphonates) | Diphosphonic acids with organic linkers (e.g., octyl, propyl, phenyl groups) | Hierarchically porous titanium(IV) phosphonates (HPTPs) | Tunable porosity, hydrophobicity, controlled structural flexibility. | rsc.org |

| Organic Modification (Intercalation) | Amines (e.g., ethylamine, Jeffamine®) | Amine-intercalated α-titanium phosphate | Modified interlayer spacing, introduction of amine functional groups. | researchgate.net |

Advanced Spectroscopic and Diffraction Techniques for Local and Bulk Structure Analysis

Advanced analytical techniques provide critical insights into the complex structures of titanium(IV) phosphates. While diffraction methods reveal the average, long-range crystalline order, spectroscopic techniques probe the local environment of specific nuclei, offering complementary information that is indispensable for materials that lack perfect crystallinity.

X-ray Diffraction (XRD) is a cornerstone technique for analyzing the crystalline structure of this compound compounds. The analysis can be performed on single crystals or, more commonly for these materials, on polycrystalline powders (Powder XRD or PXRD).

Powder XRD is invaluable for phase identification and for the ab initio structure determination of microcrystalline materials that cannot be grown as large single crystals. nih.govacs.org For instance, the structures of two novel titanium pyrophosphates, denoted Ti(III)p and Ti(IV)p, were successfully solved from PXRD data, revealing low-symmetry space groups of P2₁/c and P1̅, respectively. nih.govacs.org PXRD is also used to characterize amorphous or poorly crystalline titanium phosphates, where broad, diffuse peaks indicate a lack of long-range order. rsc.orgd-nb.info In some cases, XRD can identify the emergence of crystalline phases, such as titanium oxide phosphate hydrate (B1144303), within a predominantly amorphous matrix after specific treatments. d-nb.info

For layered materials like γ-titanium phosphate intercalated with organic molecules, synchrotron X-ray powder diffraction provides the high-resolution data needed to solve complex structures. acs.org For example, the structure of an ethylammonium-intercalated γ-titanium phosphate was solved in the triclinic space group P1. acs.org Similarly, a combination of powder XRD data and modeling was used to propose a crystal structure for an n-hexylammonium intercalated γ-titanium phosphate in the P2₁ space group. ua.pt

Different crystalline forms (polymorphs) of titanium(IV) phosphates can be distinguished by their unique diffraction patterns. Studies on α-Ti(HPO₄)₂·H₂O have reported solutions in different monoclinic space groups, such as P2₁/c and P2₁/n, with slight variations in unit cell parameters and Ti-O bond distances depending on the refinement. rsc.org These studies highlight the sensitivity of XRD in detecting subtle structural differences.

| Compound | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|

| α-Ti(HPO₄)₂·H₂O | P2₁/n | a=8.630(2) Å, b=5.006(1) Å, c=16.189(3) Å, β=110.20(1)° | researchgate.net |

| γ-Ti(H₂PO₄)(PO₄)·2H₂O | P2₁ | a=5.181(1) Å, b=6.347(1) Å, c=11.881(1) Å, β=102.59(1)° | researchgate.net |

| (C₂H₅NH₃)[Ti(H₁.₅PO₄)(PO₄)]₂·H₂O | P1 (No. 1) | a=5.1126(1) Å, b=6.3189(2) Å, c=12.0396(5) Å, α=100.931(2)°, β=97.211(2)°, γ=90.683(3)° | acs.org |

| (C₆H₁₃NH₃)[Ti(HPO₄)(PO₄)]·H₂O | P2₁ | a=5.089(2) Å, b=6.335(2) Å, c=22.792(5) Å, β=102.48(2)° | ua.pt |

| Ti(IV)p (pyrophosphate) | P1̅ | Not specified in abstract | nih.govacs.org |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that provides detailed information about the local chemical environment, connectivity, and dynamics of atoms in titanium(IV) phosphates. It is particularly crucial for characterizing amorphous or disordered materials where diffraction methods are limited.

³¹P Magic-Angle Spinning (MAS) NMR is highly sensitive to the local environment of phosphorus atoms and is widely used to distinguish between different phosphate species, such as orthophosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and dihydrogen phosphate (H₂PO₄⁻) groups. rsc.orgacs.org The isotropic chemical shift provides key information; for example, in γ-type materials, the presence of both PO₄ and H₂PO₄ groups is confirmed by distinct ³¹P NMR signals. rsc.org

For crystalline materials like a novel titanium pyrophosphate (Ti(IV)p), ³¹P MAS NMR spectra can reveal the number of crystallographically distinct phosphorus atoms in the structure. acs.org Analysis of the spectra at different spinning speeds allows for the determination of chemical shift anisotropy (CSA) parameters, such as the span (Ω) and skew (κ). acs.org These parameters are sensitive to the local geometry around the phosphorus nucleus and can be compared with results from DFT calculations to refine and validate crystal structures. acs.org In amorphous titanium phosphates, ³¹P NMR studies help to characterize the various phosphate groups present. vu.lt

| Compound | Phosphorus Site | Isotropic Chemical Shift (δiso) / ppm | Span (Ω) / ppm | Skew (κ) | Reference |

|---|---|---|---|---|---|

| Ti(IV)p | P1 | -27.1 | 118 | 0.48 | acs.org |

| Ti(IV)p | P2 | -29.3 | 121 | 0.54 | acs.org |

Directly probing the titanium environment via ⁴⁷/⁴⁹Ti MAS NMR is challenging due to the low natural abundance and small gyromagnetic ratios of both isotopes (⁴⁷Ti: 7.28%, I=5/2; ⁴⁹Ti: 5.51%, I=7/2), as well as their significant quadrupole moments. rsc.orgresearchgate.net However, experiments at ultrahigh magnetic fields (e.g., 21.1 T) can overcome some of these difficulties, providing valuable insight into the local structure around titanium. researchgate.net

The ⁴⁷/⁴⁹Ti NMR spectra are dominated by the second-order quadrupolar interaction, and the resulting quadrupolar coupling constant (Cq) is highly sensitive to distortions in the TiO₆ octahedron. researchgate.net A relationship has been observed between the Cq value and the distortion of Ti-O bond lengths. researchgate.netresearchgate.net For highly symmetric environments, such as in NaTi₂(PO₄)₃ (NTP), the quadrupolar broadening is minimized, and distinct resonances for ⁴⁷Ti and ⁴⁹Ti can be observed. acs.orgvu.lt In a study of NTP, these peaks appeared at -1402 ppm (⁴⁷Ti) and -1133 ppm (⁴⁹Ti). acs.orgvu.lt For layered titanium phosphates (α-, β-, and γ-TiP), Cq(⁴⁷/⁴⁹Ti) values range from 8 to 16 MHz, reflecting the varied distortions in the TiO₆ octahedra. researchgate.net

| Compound | Isotope | Chemical Shift (δiso) / ppm | Quadrupole Coupling Constant (Cq) / MHz | Reference |

|---|---|---|---|---|

| NaTi₂(PO₄)₃ | ⁴⁷Ti | -1402 | Not specified | acs.orgvu.lt |

| NaTi₂(PO₄)₃ | ⁴⁹Ti | -1133 | Not specified | acs.orgvu.lt |

| Layered TiPs (general) | ⁴⁷/⁴⁹Ti | Not specified | 8 - 16 | researchgate.net |

For hybrid and intercalated titanium phosphates, ¹H and ¹³C MAS NMR are essential for characterizing the organic components. acs.orgscispace.com These techniques confirm the successful grafting of organic moieties and provide information about their structure and dynamics. scispace.com

More advanced 2D NMR techniques, such as Heteronuclear Correlation (HETCOR), are used to establish spatial proximities between different nuclei. diva-portal.org For example, ¹H-{³¹P} CP-HETCOR experiments correlate proton signals with those of nearby phosphorus atoms, mediated through dipolar couplings. ua.ptresearchgate.net This has been used to study organically templated γ-titanium phosphates, providing direct evidence of the proximity between the organic amine cations and the inorganic phosphate layers and helping to elucidate the nature of interlayer hydrogen bonding. acs.orgua.pt

Two-dimensional ³¹P-³¹P Nuclear Overhauser Effect Spectroscopy (NOESY) or similar correlation experiments are used to probe through-space connectivities between different phosphorus nuclei. These experiments are particularly useful for establishing how different structural units are linked in complex or partially disordered materials. For instance, ³¹P-³¹P NOESY NMR data have been used to support a structural model for "linked titanium phosphate" (LTP) materials, confirming the proposed inter-linkage between α-TiP-like and titanyl phosphate-like units. acs.orgresearchgate.netslu.se This demonstrates the power of 2D NMR in revealing structural arrangements that are not easily discernible from diffraction or 1D NMR data alone.

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS at Ti K-edge and P K-edge

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic structure around specific elements. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, detailed information about the coordination environment, oxidation state, and interatomic distances can be obtained.

Titanium K-edge:

The Ti K-edge XANES spectra of titanium(IV) phosphates are particularly informative about the coordination geometry of the titanium atoms. rsc.org A weak pre-edge peak is characteristic of titanium in a regular octahedral (six-coordinate) environment, as observed in α-Ti(HPO₄)₂·H₂O. rsc.orgslu.se In contrast, a more intense pre-peak suggests a lower coordination number, such as five or four, or a distorted octahedral geometry. rsc.org For instance, the structure of TiO(OH)(H₂PO₄)·H₂O, as revealed by Ti EXAFS, is that of a titanyl compound containing a short Ti=O bond, indicating a distorted coordination environment. slu.sersc.orgresearchgate.net

EXAFS analysis of the Ti K-edge provides quantitative data on the distances to neighboring atoms. In α-Ti(HPO₄)₂·H₂O, EXAFS data confirmed the octahedral coordination of titanium with surrounding oxygen atoms. rsc.orgslu.se Studies on linked titanium phosphate (LTP) materials, which are composed of interlinked α-TiP and titanyl phosphate units, have shown evidence of two distinct titanium environments through Ti pre-edge XANES and ⁴⁷/⁴⁹Ti NMR. rsc.orgslu.seresearchgate.net One environment is similar to that in TiO(OH)(H₂PO₄)·H₂O, while the other resembles the more symmetric octahedral environment of α-TiP. rsc.orgslu.se

Phosphorus K-edge:

Interactive Data Table: Key Findings from XAS Analysis of Titanium(IV) Phosphates

| Compound | Analytical Technique | Key Findings | Reference |

| α-Ti(HPO₄)₂·H₂O | Ti K-edge XANES/EXAFS | Octahedral coordination of titanium with oxygen atoms. | rsc.orgslu.se |

| TiO(OH)(H₂PO₄)·H₂O | Ti K-edge EXAFS | Presence of a short Ti=O bond, characteristic of a titanyl compound. | slu.sersc.orgresearchgate.net |

| Linked Titanium Phosphate (LTP) | Ti pre-edge XANES, ⁴⁷/⁴⁹Ti NMR | Evidence of two distinct titanium environments: one similar to TiO(OH)(H₂PO₄)·H₂O and another resembling α-TiP. | rsc.orgslu.seresearchgate.net |

| Solid Titanium Phosphates | P K-edge XAS (transmission mode) | Accurate determination of P–O bond distances. | acs.org |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups present in titanium(IV) phosphates.

FTIR Spectroscopy:

FTIR spectra of titanium(IV) phosphates reveal characteristic vibrational modes of the phosphate groups. scielo.br The stretching and bending vibrations of PO₄³⁻ groups are typically observed in the regions of 900-1200 cm⁻¹ and 560-600 cm⁻¹, respectively. scielo.br The presence of hydrogen phosphate (HPO₄²⁻) groups can be identified by a band around 875 cm⁻¹. scielo.br Additionally, bands corresponding to Ti-O bonds (around 465 cm⁻¹ and 790 cm⁻¹ for anatase-type structures), adsorbed water (bending mode around 1650 cm⁻¹), and hydroxyl (OH⁻) groups (broad band at 2800-3700 cm⁻¹) are often present. scielo.br In some cases, Ti-O-P skeletal stretching vibrations can be observed around 1055 cm⁻¹. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information about the vibrational modes. The symmetric stretching vibration of POₓ polyhedra is typically found in the 900-1200 cm⁻¹ range. acs.orgnih.gov The P-O-P symmetric stretching and deformation vibrations, characteristic of pyro- and metaphosphates, appear around 765 cm⁻¹ and 920 cm⁻¹, respectively. acs.orgnih.gov The presence of TiO₆ octahedra can be indicated by modes around 399, 519, and 639 cm⁻¹. acs.orgnih.gov The Raman spectrum of Ti(IV)p, a pyrophosphate, shows symmetric P-O stretching vibrations shifted to lower wavenumbers (1012-1150 cm⁻¹) compared to its Ti(III)p analogue. acs.orgnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies in Titanium(IV) Phosphates

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| PO₄³⁻ Stretching | 900-1200 | FTIR, Raman | scielo.bracs.orgnih.gov |

| PO₄³⁻ Bending | 560-600 | FTIR | scielo.br |

| HPO₄²⁻ | ~875 | FTIR | scielo.br |

| P-O-P Symmetric Stretching | ~765 | Raman | acs.orgnih.gov |

| P-O-P Deformation | ~920 | Raman | acs.orgnih.gov |

| Ti-O (Anatase-type) | ~465, ~790 | FTIR | scielo.br |

| TiO₆ Octahedra | 399, 519, 639 | Raman | acs.orgnih.gov |

| Adsorbed H₂O Bending | ~1650 | FTIR | scielo.br |

| -OH Stretching | 2800-3700 | FTIR | scielo.br |

| Ti-O-P Skeletal Stretching | ~1055 | FTIR | researchgate.net |

Microscopic and Thermal Analysis

Microscopic and thermal analysis techniques provide insights into the morphology, elemental composition, and thermal stability of this compound materials.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle shape of titanium(IV) phosphates. For instance, studies have revealed that depending on the synthesis conditions, α-TiP can exhibit different crystal habits such as flower-like structures, elongated hexagons, and sheet- or plate-like morphologies. diva-portal.org SEM has also been used to observe the microspherical and hierarchical structures of some titanium phosphate coatings. mdpi.comrsc.org

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, allows for the determination of the elemental composition of the material. EDS analysis has been used to confirm the even distribution of titanium and phosphorus in microspherical titanium-phosphorus double oxides and to determine the Ti:P elemental ratio. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the changes in a material's properties as a function of temperature. particletechlabs.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated. For hydrated titanium(IV) phosphates, TGA curves typically show distinct weight loss steps corresponding to dehydration (loss of water molecules) and dehydroxylation (condensation of phosphate groups). nii.ac.jp For example, α-Ti(HPO₄)₂·H₂O undergoes a two-stage decomposition involving the loss of water followed by the condensation of HPO₄²⁻ groups to form titanium pyrophosphate (TiP₂O₇). nii.ac.jp The thermal decomposition of a Ti(III) phosphate to a novel Ti(IV) pyrophosphate, accompanied by the release of ammonia, hydrogen, and water, has also been studied using TGA coupled with mass spectrometry. rsc.org

Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC curves show endothermic or exothermic peaks corresponding to phase transitions, dehydration, or decomposition. For instance, an endothermic peak around 135°C in the DSC curve of an amorphous titanium phosphate confirms the presence of external water molecules. scispace.com The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior and stability of this compound compounds. diva-portal.orgnii.ac.jprsc.org

Interactive Data Table: Thermal Decomposition of Titanium(IV) Phosphates

| Compound | Technique | Observed Events | Product | Reference |

| α-Ti(HPO₄)₂·H₂O | TGA | Two-stage decomposition: dehydration and pyrophosphorization. | TiP₂O₇ | nii.ac.jp |

| Amorphous TiO(OH)(H₂PO₄)·H₂O | TGA/DSC | Weight loss due to moisture/hydrated water (30-154°C) and condensation of structural hydroxyl groups (154-493°C). Endothermic peak at ~135°C. | - | scispace.com |

| Ti(III) phosphate | TGA-MS | Phase transformation with release of ammonia, hydrogen, and water. | Ti(IV) pyrophosphate | rsc.org |

Structural Diversity of Titanium(IV) Phosphates

Titanium(IV) phosphates exhibit a remarkable structural diversity, with various crystalline forms identified and characterized. This diversity arises from the different ways in which the titanium-oxygen octahedra and phosphate tetrahedra can link together, as well as the incorporation of water molecules and different types of phosphate groups (orthophosphate, hydrogen phosphate, and dihydrogen phosphate).

Crystalline Forms: α-Ti(HPO₄)₂•H₂O, γ-Ti(H₂PO₄)(PO₄)•H₂O, Ti₂O₃(H₂PO₄)₂•2H₂O, TiO(OH)(H₂PO₄)•H₂O, Ti₄(HPO₄)₇(H₂PO₄)₂•0-4H₂O

α-Ti(HPO₄)₂·H₂O : This is one of the most well-studied crystalline forms. It possesses a layered structure isostructural with α-zirconium phosphate. researchgate.netdtu.dk Neutron powder diffraction studies have been crucial in determining the complete crystal structure, including the positions of the hydrogen atoms. iucr.orgresearchgate.net The structure belongs to the monoclinic space group P2₁/c. researchgate.netresearchgate.net The layers are held together by hydrogen bonding involving the water molecule. iucr.org

γ-Ti(H₂PO₄)(PO₄)·2H₂O : This compound also has a layered structure, but with a larger interlayer spacing than the α-form due to the presence of two water molecules per formula unit. researchgate.net It is isostructural with γ-zirconium phosphate. slu.se The structure was initially proposed based on powder X-ray diffraction data and consists of alternating H₂PO₄⁻ and PO₄³⁻ groups. researchgate.net

Ti₂O₃(H₂PO₄)₂·2H₂O : This layered titanium phosphate has been synthesized with a distinct rectangular morphology. acs.orgresearchgate.netresearchgate.net Structural investigations have confirmed its composition and layered nature. acs.orgresearchgate.netresearchgate.netnih.gov

TiO(OH)(H₂PO₄)·H₂O : This compound is often obtained as a weakly ordered or amorphous solid. slu.seresearchgate.net It is characterized by the presence of dihydrogen phosphate groups and a titanyl (Ti=O) bond, as revealed by spectroscopic and thermal analysis. slu.sescispace.comresearchgate.netresearchgate.net

Ti₄(HPO₄)₇(H₂PO₄)₂·0-4H₂O : The specific structural details for this complex phosphate are less commonly reported in the general literature compared to the α and γ forms, but its formulation indicates a mixed hydrogen phosphate and dihydrogen phosphate composition with a variable degree of hydration.

Interactive Data Table: Crystalline Forms of this compound

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

| alpha-Titanium(IV) hydrogen phosphate monohydrate | α-Ti(HPO₄)₂·H₂O | Monoclinic | P2₁/c | Layered structure isostructural with α-Zr(HPO₄)₂·H₂O. | researchgate.netiucr.orgresearchgate.net |

| gamma-Titanium(IV) phosphate dihydrogen phosphate dihydrate | γ-Ti(H₂PO₄)(PO₄)·2H₂O | Monoclinic | P2₁ | Layered structure with larger interlayer spacing than α-form. | slu.seresearchgate.net |

| Titanium(IV) oxide dihydrogen phosphate dihydrate | Ti₂O₃(H₂PO₄)₂·2H₂O | - | - | Layered structure with rectangular lamellae. | acs.orgresearchgate.netresearchgate.net |

| Titanyl hydroxide (B78521) dihydrogen phosphate monohydrate | TiO(OH)(H₂PO₄)·H₂O | Amorphous/Weakly ordered | - | Contains dihydrogen phosphate groups and a titanyl (Ti=O) bond. | slu.sescispace.comresearchgate.net |

Amorphous Phases: Ti(OH)₂(HPO₄)₂₋ₓ·nH₂O

Amorphous titanium(IV) phosphates are a class of inorganic ion exchangers that lack long-range crystalline order. scispace.comdiva-portal.org Their composition can be represented by the general formula Ti(OH)₂ₓ(HPO₄)₂₋ₓ·nH₂O, where 'x' is less than 1. diva-portal.org These materials are primarily composed of –HPO₄ groups as the functional units responsible for their ion-exchange capabilities. diva-portal.org A more comprehensive formula, Ti(O/OH)ₓ(HPO₄)y(H₂PO₄)z·nH₂O (with x,y,z ≤ 2 and n ≤ 3), highlights the potential for varied compositions depending on the synthesis conditions. diva-portal.org

The synthesis of these amorphous phases is often carried out under mild conditions. diva-portal.org For instance, reacting a TiOSO₄ solution with H₃PO₄ at elevated temperatures (e.g., 70°C) yields an amorphous precipitate. diva-portal.org The specific stoichiometry of the resulting material is highly sensitive to the synthesis parameters. One study reported the formation of an amorphous titanium hydroxyphosphate with the specific formula Ti(OH)₁.₃₆(HPO₄)₁.₃₂·2.3H₂O. acs.orgnih.gov Another synthesis route using TiCl₄ and H₃PO₄ resulted in a compound formulated as TiO(OH)(H₂PO₄)· H₂O. scispace.com The concentration of reagents, such as TiO₂ and H₂SO₄ in the initial solution, plays a crucial role in determining the structural diversity and, consequently, the sorption properties of the final product. researchgate.net The presence of monomeric, polymeric, and colloidal forms of Ti(IV) in the precursor solution can lead to the formation of different phases, including Ti(HPO₄)₂, Ti(OH)₂(HPO₄), and even minor amounts of Ti(OH)₄ within the amorphous matrix. researchgate.net

The amorphous nature of these materials is confirmed by the absence of sharp peaks in their X-ray diffraction (XRD) patterns. acs.org Despite their lack of crystallinity, they often exhibit larger surface areas and interlayer distances compared to their crystalline counterparts, which can be advantageous for the uptake of various metal ions. rsc.org

Table 1: Examples of Amorphous this compound Compositions This table is interactive and allows for sorting.

| Formula | Synthesis Precursors | Key Findings | Reference |

|---|---|---|---|

| Ti(OH)₁.₃₆(HPO₄)₁.₃₂·2.3H₂O | TiOSO₄, H₃PO₄ | Characterized using IR, TG, XRD, SEM, solid-state NMR, and BET techniques. | acs.org, nih.gov |

| TiO(OH)(H₂PO₄)· H₂O | TiCl₄, NaH₂PO₄ | Synthesized via a sol-gel method at 70°C; characterized for elemental, spectral, thermal, and X-ray analysis. | scispace.com |

| Ti(OH)₂ₓ(HPO₄)₂₋ₓ·nH₂O | TiOSO₄, H₃PO₄ | General formula for amorphous TiP with –HPO₄ functional groups. | diva-portal.org |

| Ti(OH)₂ₓ(HPO₄)₂₋ₓ·ySiO₂·nH₂O | TiOSO₄, Na₂SiO₃, H₃PO₄ | A silica-modified amorphous titanium phosphate where SiO₂ is evenly distributed within the TiP matrix. | acs.org, acs.org |

Layered Structures and Intercalation Compounds

This compound is well-known for forming layered crystalline structures, with the α- and γ-phases being the most studied. arabjchem.org The α-form, α-Ti(HPO₄)₂·H₂O (α-TiP), possesses a layered structure where each layer consists of a plane of titanium atoms sandwiched between two layers of hydrogen phosphate groups. arabjchem.orgcore.ac.uk The γ-phase, γ-Ti(PO₄)(H₂PO₄)·2H₂O, also has a layered arrangement but with a different layer structure and higher acidity. arabjchem.orgacs.org

A key feature of these layered materials is their ability to host guest molecules or ions between their layers, a process known as intercalation. This process is particularly facile for organic bases like n-alkylamines. acs.org The intercalation of n-alkylamines into α-TiP is a spontaneous process where the amine's basic group interacts with the acidic protons of the phosphate groups within the layers. acs.org This reaction leads to the formation of stable intercalation compounds, often with a stoichiometry of 2 moles of amine per mole of α-TiP, indicating that all available acidic sites have been occupied. acs.org

The insertion of these guest molecules causes a significant expansion of the interlayer distance (basal spacing), which can be readily observed by X-ray diffraction. For example, the intercalation of n-propylamine into α-TiP increases the basal spacing from 7.6 Å in the original α-TiP to 16.9 Å in the resulting compound, Ti(HPO₄)₂·2C₃H₇NH₂·H₂O. core.ac.uk The extent of this expansion is dependent on the size and orientation of the intercalated molecule. researchgate.net For instance, at low surfactant-to-phosphate ratios, long-chain surfactant molecules tend to orient themselves parallel to the host layers, while a slanted arrangement is favored at higher ratios. researchgate.net These pre-expanded, amine-intercalated phases can then serve as intermediates for introducing other species, such as transition metal ions, into the interlayer space via an ion-exchange reaction. core.ac.uk

Table 2: Interlayer Spacing of n-Alkylamine Intercalated α-Titanium(IV) Phosphate This table is interactive and allows for sorting.

| Intercalated Amine | Resulting Compound | Original Basal Spacing (Å) | Intercalated Basal Spacing (Å) | Reference |

|---|---|---|---|---|

| n-Propylamine | Ti(HPO₄)₂·2C₃H₇NH₂·H₂O | 7.6 | 16.9 | core.ac.uk |

| n-Propylamine/n-Hexylamine (1:1 molar ratio) | Mixed amine intercalate | 7.6 | 20.6 | acs.org |

Porous Architectures: Hierarchical, Micro-, Meso-, and Macroporosity

Beyond simple layered structures, this compound can be synthesized into complex porous architectures that feature pores on multiple length scales. These hierarchical materials, which combine micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm), are of great interest because they can overcome the diffusion limitations seen in materials with only one pore size. scientific.netrsc.org

Hierarchical porous titanium phosphate materials have been successfully synthesized through various methods, including sol-gel processes and surfactant-assisted techniques. scientific.netrsc.org In some cases, a macroporous structure (50–160 nm) with mesoporous walls can be formed through a self-formation process without the need for any templating agents. acs.orgnih.gov The further addition of surfactants, such as poly(ethylene oxide), can be used to tune this porous hierarchy. acs.orgnih.gov For example:

Adding a small amount (5%) of a nonionic surfactant can lead to an increase in the number and regularity of macropores, with sizes ranging from 80–250 nm. nih.gov

Increasing the surfactant content to 10% can generate a secondary, larger macropore system with channels of 500–1000 nm, resulting in an unprecedented trimodal meso-macro-macroporous structure. nih.gov

These materials exhibit high specific surface areas; for example, a hierarchical meso-/macroporous titanium phosphonate hybrid material was reported to have a BET surface area of 256 m²/g and mesopores with a size of 2.0 nm. scientific.net Another study detailed hierarchically porous monoliths with tunable macropores (0.6 to 10 µm), large mesopores (21 nm), and a high specific surface area of 320 m²/g. rsc.org The interconnected nature of these multi-scale pores enhances mass transport, making these materials highly effective for applications requiring rapid molecular diffusion. rsc.org

Table 3: Properties of Hierarchical Porous this compound Architectures This table is interactive and allows for sorting.

| Material Type | Synthesis Method | Porosity Features | Specific Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| Meso-macroporous TiPO | Self-formation | Macropores: 50-160 nm; Mesoporous walls | Not specified | acs.org, nih.gov |

| Meso-macro-macroporous TiPO | Self-formation with 10% surfactant | Mesopores, Small Macropores (80-250 nm), Large Macropores (500-1000 nm) | Not specified | nih.gov |

| Hierarchical Meso-/macroporous Titanium Phosphonate (TPPH) | Surfactant-assisted process | Macroporous structure with 2.0 nm mesopores | 256 | scientific.net |

| Hierarchically Porous Monoliths | Sol-gel with phase separation | Macropores: 0.6-10 µm; Mesopores: 21 nm | 320 | rsc.org |

Titanium Oxo Clusters and Coordination Environments

At the molecular level, the structure of this compound is defined by the coordination environment of the titanium atoms and the formation of titanium-oxo clusters. researchgate.netelsevierpure.com Phosphorus(V)-substituted titanium-oxo clusters are molecular compounds composed of titanoxane (Ti–O–Ti) and phosphatitanoxane (Ti–O–P) linkages, along with various organic or inorganic ligands. researchgate.netelsevierpure.com The high oxophilicity (affinity for oxygen) of the titanium metal ion is a driving force in the formation of these structures. rsc.org

In most titanium phosphate materials, titanium(IV) is found in a six-coordinate, octahedral (TiO₆) environment. rsc.orgnih.govacs.org However, these octahedra are often distorted. rsc.org For example, single-crystal studies of α-Ti(HPO₄)₂·H₂O have shown Ti–O bond distances in the range of 1.844–2.026 Å. rsc.org The structure of these materials consists of these TiO₆ octahedra connected through corner-sharing with phosphate or pyrophosphate ([P₂O₇]⁴⁻) polyhedra. nih.govacs.org

The controlled synthesis of discrete titanium-oxo clusters (TOCs) allows for the creation of atomically precise structures. nih.gov These clusters can have varying numbers of titanium atoms (nuclearity), such as the reported Ti₂, Ti₈, and Ti₁₆ clusters stabilized by catechol ligands. nih.gov The core of these clusters consists of a framework of titanium and bridging oxygen atoms (e.g., μ₂-O, μ₃-O, μ₄-O), which is then surrounded and stabilized by phosphate or other ligands. rsc.orgnih.gov For example, the Ti₈ cluster, with the formula [Ti₈(μ₄-O)₂(μ₃-O)₂(μ₂-O)(Cat)₉(ⁱPrO)₄(ⁱPrOH)₂], features a complex core where five titanium atoms are linked by μ₃-O and μ₄-O atoms to form a trapezoidal layer. nih.gov The strong Ti–O–P bonds formed in these structures contribute significantly to their high chemical and thermal stability. rsc.org

Table 4: Examples of Titanium Coordination and Cluster Environments This table is interactive and allows for sorting.

| Material/Cluster | Titanium Coordination | Key Structural Features | Reference |

|---|---|---|---|

| α-Ti(HPO₄)₂·H₂O | Distorted Octahedral (TiO₆) | Ti-O bond distances range from 1.844–2.026 Å. | rsc.org |

| Ti(IV)p | Octahedral (TiO₆) | Framework of TiO₆ octahedra and [PO₄]³⁻ tetrahedra forming 1D channels. | nih.gov, acs.org |

| Ti₈O₅(Cat)₉(ⁱPrO)₄(ⁱPrOH)₂ (Ti8) | Octahedral | {Ti₅} trapezoidal layer formed by Ti atoms linked via μ₃-O and μ₄-O bridges. | nih.gov |

| General Phosphorus(V)-substituted TOCs | Varies | Composed of titanoxane (Ti–O–Ti) and phosphatitanoxane (Ti–O–P) linkages. | researchgate.net, elsevierpure.com |

Elucidating Structure-Property Relationships

The diverse architectures of this compound directly govern its functional properties, establishing clear relationships between structure and performance. The degree of crystallinity, nature of porosity, and specific molecular coordination all play critical roles.

The ion-exchange properties of titanium phosphates are strongly linked to their crystallinity and composition. Amorphous phases, due to their disordered nature and often larger surface areas, can exhibit higher ion-exchange capacities compared to their crystalline counterparts. rsc.org For example, amorphous TiO(OH)(H₂PO₄)·H₂O has demonstrated a high capacity for Na⁺ uptake. researchgate.net The type of functional group present (e.g., –HPO₄ vs. –H₂PO₄) is determined by synthesis conditions and directly impacts the material's selectivity and capacity for different cations. diva-portal.org In layered crystalline materials, the intercalation of species like amines not only expands the structure but also creates a pathway for the selective uptake of other ions, such as lanthanides, through transmetalation reactions where the intercalated guest is exchanged for the target ion. core.ac.uknih.gov

The porous architecture of titanium phosphate is a key determinant of its utility in catalysis and separation processes. Hierarchical structures with interconnected micro-, meso-, and macropores significantly enhance mass transport, facilitating the diffusion of reactants to active sites and the removal of products. rsc.org This is particularly advantageous for reactions involving large molecules. rsc.org The high surface area and tunable pore sizes of these materials make them promising for applications ranging from continuous-flow catalysis to wastewater remediation. rsc.orgnih.gov

Finally, the molecular-level structure, including the titanium coordination environment and the presence of oxo-clusters, influences the material's stability and electronic properties. The strong, covalent Ti–O–P bonds are responsible for the remarkable chemical and thermal robustness of many titanium phosphonates, allowing them to function under harsh conditions. rsc.org The specific arrangement of atoms in titanium-oxo clusters can be precisely engineered to tune the material's optical band gap, which is crucial for photocatalytic applications, such as the degradation of pollutants or solar energy conversion. researchgate.netnih.gov Thus, by controlling the synthesis to achieve a specific architecture—from amorphous to layered to hierarchically porous—the properties of this compound can be tailored for a wide array of advanced applications.

Computational and Theoretical Investigations of Titanium Iv Phosphate

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanics forms the theoretical bedrock for describing the behavior of electrons in materials, which in turn governs their chemical and physical properties. For titanium(IV) phosphate (B84403), methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are crucial for elucidating its electronic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of materials. mdpi.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT has been widely applied to study titanium-based materials, providing insights into their chemical and physical properties by simulating atomic-scale behavior. arxiv.org

In practical DFT calculations, the exact form of the exchange-correlation functional, a key component of the total energy, is unknown and must be approximated. researchgate.net The Generalized Gradient Approximation (GGA) is a class of functionals that goes beyond the simpler Local Density Approximation (LDA) by incorporating the gradient of the electron density. researchgate.netnih.gov This addition often improves the accuracy of calculations for systems with significant electron density variations. researchgate.net

Studies on related titanium compounds, such as titanium oxides and oxyphosphates, have demonstrated the utility of DFT with GGA. For instance, in the study of iron titanium oxyphosphate (Fe₀.₅TiOPO₄), DFT-GGA calculations were used to investigate structural, electronic, and magnetic properties, showing that the calculated lattice parameters agree well with experimental results. imist.ma Such calculations can predict the energy gap and analyze how different elements influence the electronic structure. imist.ma While standard GGA functionals are often sufficient for determining equilibrium geometries, more advanced hybrid functionals, which include a portion of exact exchange, may be necessary for a more accurate description of the electronic structure of semiconducting oxides. mdpi.com

Table 1: Comparison of DFT Functionals in Materials Simulation

| Functional Type | Description | Common Applications in Titanium Compounds |

| Local Density Approximation (LDA) | Assumes the exchange-correlation energy at any point depends only on the electron density at that same point. | Basic structural and electronic property calculations. |

| Generalized Gradient Approximation (GGA) | Considers both the electron density and the gradient of the density, improving accuracy for inhomogeneous systems. nih.gov | Calculation of electronic properties, lattice parameters, and band structures in titanium oxides and phosphates. imist.mashirazu.ac.ir |

| Hybrid Functionals (e.g., B3LYP, HSE06) | Incorporate a fraction of exact Hartree-Fock exchange, often yielding more accurate band gaps and electronic structures. mdpi.com | High-accuracy electronic structure and photoactivation studies of materials like TiO₂. mdpi.com |

| meta-GGA (e.g., r²SCAN) | Includes the kinetic energy density in addition to the density and its gradient, offering further refinements. | High-accuracy calculations of formation enthalpies and phase stability in phosphate-based materials. arxiv.org |

To investigate the excited-state properties of materials, such as how they absorb light, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com This extension of DFT allows for the calculation of electronic absorption spectra, providing a theoretical counterpart to experimental techniques like UV-Vis spectroscopy. mdpi.comresearchgate.net

TD-DFT has been successfully used to interpret the electronic spectra of various titanium-containing materials. For example, studies on Ti-containing catalysts have shown a strong correlation between experimental UV-Vis spectra and the photophysical properties calculated using TD-DFT. researchgate.net This makes TD-DFT an excellent tool for generating and understanding the electronic transitions that give rise to absorption bands. researchgate.net In the context of titanium(IV) phosphate, TD-DFT can be used to predict its optical properties and identify the specific electronic transitions (e.g., from oxygen 2p orbitals to titanium 3d orbitals) responsible for light absorption. mdpi.com These calculations are vital for applications in photocatalysis, where the absorption of light is the initial and most critical step. mdpi.com

Modeling of Molecular Structures and Formation Mechanisms

Computational modeling is instrumental in understanding how this compound structures are formed and what their final molecular arrangements look like. The high reactivity of the Ti(IV) ion makes the controlled synthesis of crystalline titanium phosphonates challenging. rsc.org Theoretical models can help elucidate the complex reaction pathways and predict stable structures.